3-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide
Description
3-(1H-1,3-Benzodiazol-1-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide is a heterocyclic compound featuring a benzodiazolyl group linked via a propanamide chain to a triazole-oxadiazol-thiophene scaffold. The structural complexity arises from the fusion of multiple aromatic and heterocyclic systems, including:
- A 1H-1,3-benzodiazole moiety, known for its electron-rich properties and role in medicinal chemistry .
- A 1,2,3-triazole ring, often associated with click chemistry-derived compounds and metabolic stability .
- A 1,2,4-oxadiazole group, which enhances bioavailability and binding interactions via hydrogen bonding .
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8O2S/c29-18(5-8-27-13-22-15-3-1-2-4-17(15)27)21-7-9-28-11-16(24-26-28)20-23-19(25-30-20)14-6-10-31-12-14/h1-4,6,10-13H,5,7-9H2,(H,21,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZWKOHVSFQPHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)NCCN3C=C(N=N3)C4=NC(=NO4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling.
Preparation of 1H-1,3-benzodiazole: This can be synthesized from o-phenylenediamine and formic acid under reflux conditions.
Synthesis of 1,2,4-oxadiazole: This involves the cyclization of acyl hydrazides with nitrile oxides.
Formation of 1,2,3-triazole: This is typically achieved through the Huisgen cycloaddition reaction between azides and alkynes.
Coupling Reactions: The final step involves the coupling of these heterocyclic units through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzodiazole and triazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA (meta-chloroperoxybenzoic acid) for oxidation of thiophene.
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.
Substitution Reagents: Halogenating agents like NBS (N-bromosuccinimide) for electrophilic substitution.
Major Products
Oxidation Products: Sulfoxides and sulfones from thiophene oxidation.
Reduction Products: Amines from nitro group reduction.
Substitution Products: Halogenated derivatives of benzodiazole and triazole.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis.
Material Science: Used in the synthesis of polymers and advanced materials due to its heterocyclic structure.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.
Fluorescent Probes: Can be used in the development of fluorescent probes for biological imaging.
Medicine
Drug Development: Investigated for its potential as an anticancer or antimicrobial agent.
Diagnostic Agents: Used in the development of diagnostic agents for imaging techniques.
Industry
Sensors: Utilized in the development of chemical sensors due to its ability to interact with various analytes.
Electronics: Employed in the fabrication of organic electronic devices.
Mechanism of Action
The mechanism of action of 3-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The heterocyclic rings provide multiple points of interaction, allowing the compound to fit into the active sites of enzymes or receptors, thereby inhibiting or modulating their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Triazole-Thiazole Derivatives ()
Compounds such as 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) share the benzodiazolyl and triazolyl motifs but differ in:
- Core Heterocycle : 9a–9e feature thiazole rings instead of oxadiazole.
- Substituents : Aryl groups (e.g., bromophenyl, fluorophenyl) on the thiazole contrast with the thiophen-3-yl group in the target compound.
- Linker : Acetamide vs. propanamide chains, altering flexibility and hydrogen-bonding capacity .
Positional Isomer ()
A closely related compound, 3-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide, differs only in the thiophene substituent position (2-yl vs. 3-yl).
Key Observations :
Physicochemical Properties
*Note: Chemotion repository links in are non-functional, limiting direct comparison .
Triazole-Thiazole Derivatives ()
- Docking Studies : Compounds like 9c (bromophenyl-substituted) exhibit binding poses overlapping with α-glucosidase inhibitors (e.g., acarbose), suggesting competitive inhibition .
- Activity Trends : Electron-withdrawing substituents (e.g., bromo in 9c) enhance binding affinity compared to electron-donating groups (e.g., methoxy in 9e) .
Target Compound and Positional Isomer
- Predicted Activity : The oxadiazole-thiophene core may improve metabolic stability over thiazole analogs. The thiophen-3-yl group’s sulfur position could enhance π-stacking in hydrophobic pockets vs. thiophen-2-yl .
- Computational Similarity : Using Tanimoto/Dice indexes (), the target compound may show moderate similarity to 9a–9e (~0.6–0.7), with divergence due to oxadiazole vs. thiazole cores .
Biological Activity
The compound 3-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure
The compound features several notable structural components:
- Benzodiazole moiety : Known for its biological activity.
- Triazole ring : Often associated with antifungal and antibacterial properties.
- Oxadiazole and thiophene groups : Contribute to the compound's unique pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds containing benzodiazole and triazole moieties. The presence of the thiophene and oxadiazole groups enhances these effects. For instance:
- In vitro studies demonstrate significant inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values in the low micromolar range.
Anticancer Properties
The compound has shown promise in anticancer research:
- Cell Viability Assays : Studies using MTT assays indicate that the compound reduces cell viability in cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values ranging from 5 to 15 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 12 |
The proposed mechanism involves:
- Inhibition of DNA synthesis : The compound may interfere with DNA replication in cancer cells.
- Induction of apoptosis : Activation of apoptotic pathways has been observed in treated cells.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of similar compounds. The results indicated that derivatives with benzodiazole and triazole functionalities exhibited potent activity against Gram-positive and Gram-negative bacteria.
Study 2: Anticancer Activity
In another investigation focused on anticancer properties, researchers synthesized various derivatives of the target compound. The most active derivative showed significant cytotoxicity against breast cancer cells, attributed to its ability to induce apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
